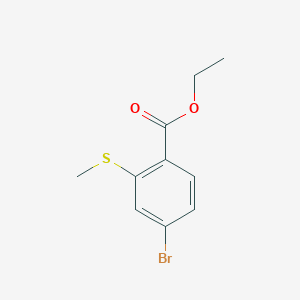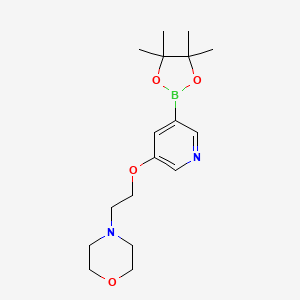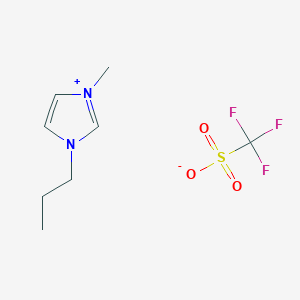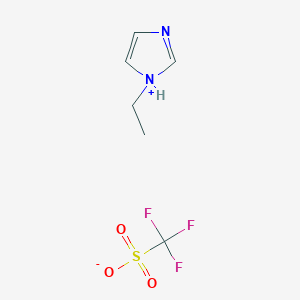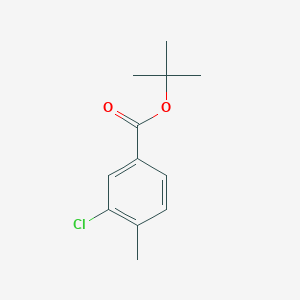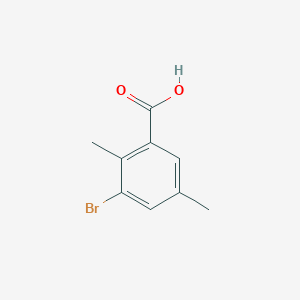
3-Bromo-2,5-dimethylbenzoic acid
Overview
Description
3-Bromo-2,5-dimethylbenzoic acid is a chemical compound with the CAS Number: 1255209-34-7 . It has a molecular weight of 229.07 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H9BrO2/c1-5-3-7(9(11)12)6(2)8(10)4-5/h3-4H,1-2H3,(H,11,12) .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 229.07 .Scientific Research Applications
Electrochemical Surface Finishing and Energy Storage
Review—Electrochemical Surface Finishing and Energy Storage Technology : This review discusses progress in electrochemical technology using room-temperature ionic liquids and their mixtures for applications like electroplating and energy storage. While not directly mentioning 3-Bromo-2,5-dimethylbenzoic acid, the methodologies and applications in electrochemical surface finishing could provide insights into potential research applications for similar compounds (Tsuda, Stafford, & Hussey, 2017).
Antioxidant Activity and Molecular Mechanisms
Gallic Acid Pharmacological Activities and Molecular Mechanisms
: Although focused on Gallic acid, this paper reviews its powerful anti-inflammatory properties and related molecular mechanisms. Understanding the pharmacological activities and mechanisms of action of compounds like Gallic acid might offer a framework for studying this compound in similar contexts, especially if antioxidant or anti-inflammatory properties are of interest (Bai et al., 2020).
Analytical Methods in Antioxidant Activity
Analytical Methods Used in Determining Antioxidant Activity : This review critically presents important tests used to determine the antioxidant activity of compounds, providing a comprehensive overview of detection mechanisms, applicability, and the advantages and disadvantages of these methods. Such analytical methodologies could be pivotal in exploring the potential antioxidant properties of this compound (Munteanu & Apetrei, 2021).
Chemical Recycling of Carbon Dioxide to Fuels
Opportunities and Prospects in the Chemical Recycling of Carbon Dioxide to Fuels : This review analyzes the chemical recycling of carbon dioxide into fuels, emphasizing minimizing hydrogen consumption and using renewable energy sources. Although not directly related, the chemical principles and processes discussed might offer insights into how this compound could be utilized in green chemistry and sustainability research (Centi & Perathoner, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Benzoic acid derivatives are known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that brominated benzoic acids can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions could potentially alter the function of target molecules, leading to changes in cellular processes .
Biochemical Pathways
Benzoic acid derivatives are known to be involved in various biochemical pathways, including those related to metabolism and signal transduction .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Changes in the function of target molecules could potentially lead to alterations in cellular processes, influencing cell growth, differentiation, and survival .
properties
IUPAC Name |
3-bromo-2,5-dimethylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-5-3-7(9(11)12)6(2)8(10)4-5/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAUZEQHLJPUOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide, 90%](/img/structure/B6322956.png)



